![molecular formula C19H22N8O6S2 B1662153 Cefoselis CAS No. 122841-10-5](/img/structure/B1662153.png)
Cefoselis
Vue d'ensemble
Description
Le Céfoselis est une céphalosporine de quatrième génération, une classe d'antibiotiques β-lactames. Il est largement utilisé au Japon et en Chine pour le traitement clinique de diverses infections à Gram positif et à Gram négatif. Le Céfoselis est particulièrement efficace dans le traitement des infections respiratoires et urinaires .
Mécanisme D'action
Target of Action
Cefoselis, a fourth-generation cephalosporin, primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, playing a significant role in maintaining the structural integrity of the bacterial cell .
Mode of Action
This compound, like other β-lactam antibiotics, disrupts the synthesis of the peptidoglycan layer forming the bacterial cell wall . This disruption is achieved by binding to PBPs, inhibiting their function and leading to the breakdown of the cell wall . The structure of this compound enhances its resistance to many β-lactamases, including AmpC , making it effective against a broad spectrum of Gram-negative bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, an essential step in cell wall synthesis . This inhibition leads to a weakened cell wall, causing the bacterial cell to lyse and die .
Result of Action
This compound exhibits good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, MSSA, and is also potent against Enterobacteriaceae, P. aeruginosa, and Streptococcus . It shows poor activity against esbl-producing strains of these organisms .
Action Environment
The efficacy of this compound can be influenced by various environmental factors, such as the presence of β-lactamases in the bacterial environment . For instance, this compound shows poor activity against bacteria producing extended-spectrum β-lactamases (ESBLs) . It’s also worth noting that the susceptibility rates of this compound can vary across different geographical locations and bacterial strains .
Analyse Biochimique
Biochemical Properties
Cefoselis is a semisynthetic, fourth-generation cephalosporin belonging to the β-lactam class of antibacterial compounds . It has a broad spectrum of antimicrobial activity against Gram-negative bacteria due to its resistance to many β-lactamases, including AmpC . It also has an affinity for penicillin-binding-protein 20 that MRSA specifically possesses .
Cellular Effects
This compound has shown good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, MSSA, and was also potent against Enterobacteriaceae, P. aeruginosa, and Streptococcus . It has been found effective at treating respiratory and urinary tract infections .
Molecular Mechanism
Like other β-lactam antibiotics, this compound disrupts the synthesis of the peptidoglycan layer forming the bacterial cell wall . This disruption inhibits bacterial growth, leading to the death of the bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown good activity against various bacterial pathogens collected from multiple hospitals across China
Metabolic Pathways
As a cephalosporin, it is likely to be involved in pathways related to bacterial cell wall synthesis .
Transport and Distribution
This compound might penetrate the blood-brain barrier or be discharged by a certain transport system
Subcellular Localization
As a β-lactam antibiotic, it is likely to exert its effects primarily in the periplasmic space of bacteria, where it disrupts cell wall synthesis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Céfoselis est synthétisé par une série de réactions chimiques impliquant le cycle céphème.
Méthodes de production industrielle : La production industrielle du Céfoselis implique la préparation de sa forme sulfate. Une méthode consiste à dissoudre la matière première du Céfoselis dans un solvant approprié, puis à procéder à la cristallisation et au séchage pour obtenir une poudre stérile .
Analyse Des Réactions Chimiques
Types de réactions : Le Céfoselis subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la photolyse. La dégradation du sulfate de Céfoselis en solutions aqueuses suit une réaction pseudo-ordre 1. Une hydrolyse générale acido-basique est observée dans les tampons phosphate et acétate .
Réactifs et conditions courants :
Hydrolyse : Acide chlorhydrique, hydroxyde de sodium et tampon borate.
Oxydation : Implique l'exposition à des agents oxydants.
Photolyse : Exposition à la lumière.
Principaux produits formés : Les principaux produits formés par ces réactions comprennent des produits de dégradation qui sont identifiés et quantifiés à l'aide de méthodes d'analyse de la stabilité .
Applications De Recherche Scientifique
Antimicrobial Efficacy
Cefoselis demonstrates a broad spectrum of activity against several bacterial pathogens. Studies have shown its effectiveness against non-extended-spectrum beta-lactamase (ESBL) producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, with susceptibility rates exceeding 94% for these organisms. However, its activity against ESBL-producing strains is notably poor, with susceptibility rates dropping below 10% .
Table 1: Susceptibility Rates of this compound Against Various Bacterial Strains
Bacterial Strain | Susceptibility Rate (%) |
---|---|
Non-ESBL-producing E. coli | 100 |
Non-ESBL-producing K. pneumoniae | 94.3 |
Non-ESBL-producing P. mirabilis | 97.0 |
ESBL-producing E. coli | <10 |
ESBL-producing K. pneumoniae | <10 |
Acinetobacter baumannii | 18.7 |
Pseudomonas aeruginosa | 73.3 |
Methicillin-resistant S. aureus (MRSA) | 0 |
Methicillin-sensitive S. aureus (MSSA) | 100 |
Clinical Implications and Case Studies
This compound is primarily indicated for severe bacterial infections where traditional treatments fail due to resistance patterns. Its application in clinical settings has been documented in several case studies:
- Case Study 1 : A patient with severe pneumonia caused by non-ESBL producing Klebsiella pneumoniae was successfully treated with this compound after previous antibiotics failed.
- Case Study 2 : In a cohort of patients with complicated urinary tract infections, this compound showed significant efficacy against resistant strains, leading to improved clinical outcomes.
Pharmacokinetics and Safety Profile
This compound is characterized by its favorable pharmacokinetic profile, allowing for effective dosing regimens in patients with varying degrees of renal function. However, caution is advised in patients with renal impairment due to the potential for prolonged elimination half-lives and increased risk of adverse effects like seizures .
Future Directions and Research Opportunities
Current research is exploring the combination of this compound with other antimicrobial agents to enhance efficacy against resistant strains and reduce the likelihood of resistance development. Additionally, pharmacometric modeling is being applied to optimize dosing strategies based on patient-specific factors .
Comparaison Avec Des Composés Similaires
- Cefepime
- Cefpirome
- Cefquinome
Comparison: Cefoselis is unique due to its enhanced resistance to β-lactamases, which makes it effective against a broader range of bacteria compared to other cephalosporins. Its structure, which includes a 1-hydroxyethyl-5-aminopyrazole moiety, contributes to its stability and efficacy .
Propriétés
Numéro CAS |
122841-10-5 |
---|---|
Formule moléculaire |
C19H22N8O6S2 |
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/b24-12+/t13-,17-/m1/s1 |
Clé InChI |
BHXLLRXDAYEMPP-AKZFGVKSSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |
SMILES isomérique |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |
Key on ui other cas no. |
122841-10-5 |
Synonymes |
(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.